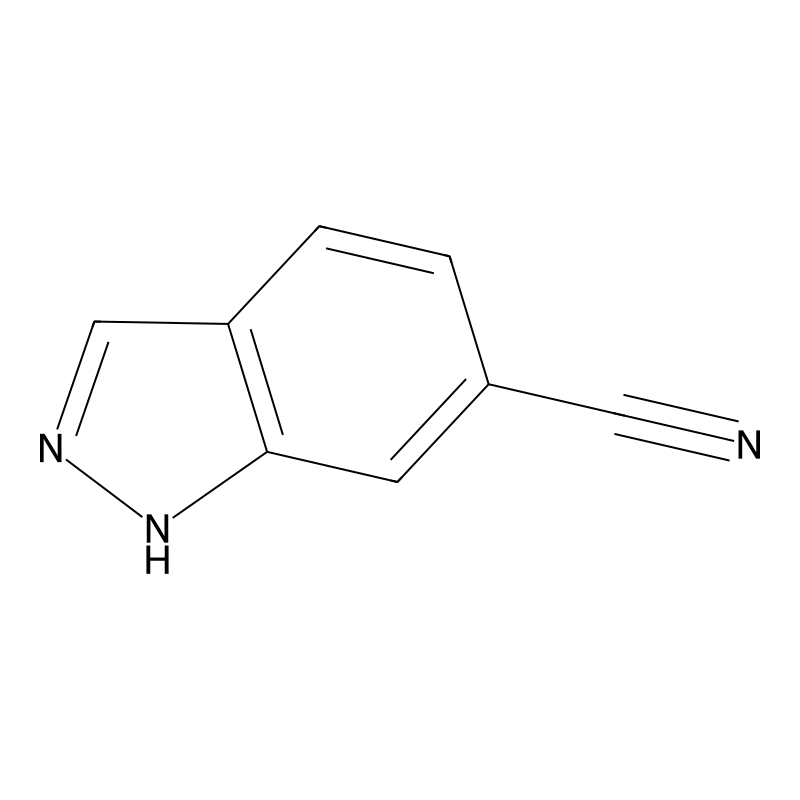

1H-indazole-6-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1H-Indazole-6-carbonitrile is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C₈H₅N₃, and it has a molecular weight of 143.15 g/mol. The compound features a carbonitrile group (-C≡N) at the 6-position of the indazole ring, which contributes to its chemical reactivity and potential biological activity. Indazoles are known for their diverse pharmacological properties, making 1H-indazole-6-carbonitrile a compound of interest in medicinal chemistry and drug development.

Due to the lack of research on 1H-indazole-6-carbonitrile, its mechanism of action remains unknown. However, other indazole derivatives have been shown to interact with enzymes or target specific receptors in biological systems []. Further research is needed to elucidate any potential mechanisms for 1H-indazole-6-carbonitrile.

Synthesis and Characterization:

1H-Indazole-6-carbonitrile is an organic compound with the chemical formula C₈H₅N₃. It is a heterocyclic molecule containing a five-membered indazole ring fused to a six-membered benzene ring. The presence of a cyano group (C≡N) at the 6th position of the indazole ring further modifies its properties. Several methods have been reported for the synthesis of 1H-indazole-6-carbonitrile, including the reaction of 6-aminobenzonitrile with 1,2-diketones [].

Potential Applications:

Research suggests that 1H-indazole-6-carbonitrile may have potential applications in various scientific fields, including:

Medicinal Chemistry

Studies have explored the potential of 1H-indazole-6-carbonitrile and its derivatives as anti-cancer agents []. The cyano group and the indazole ring system are known to be present in several bioactive molecules, and research is ongoing to investigate their specific mechanisms of action and potential for drug development.

Material Science

Some studies have investigated the use of 1H-indazole-6-carbonitrile as a building block for the synthesis of new functional materials. The aromatic nature and the presence of the cyano group can contribute to interesting properties such as fluorescence and electron-transporting abilities, making it potentially useful in the development of organic electronics and optoelectronic devices.

1H-Indazole-6-carbonitrile can undergo various chemical transformations:

- Oxidation: The amino group can be oxidized to form nitro derivatives, utilizing reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

- Reduction: The carbonitrile group can be reduced to form amines through catalytic hydrogenation or chemical reduction methods.

- Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents on the indazole ring .

Indazole derivatives, including 1H-indazole-6-carbonitrile, exhibit significant biological activities. They are known to interact with various biological targets, including kinases involved in cell signaling pathways. Specifically, this compound has been studied for its potential inhibitory effects on kinases such as checkpoint kinases 1 and 2, which play crucial roles in cell cycle regulation. The inhibition of these kinases can disrupt cellular processes, potentially leading to apoptosis in cancer cells .

The synthesis of 1H-indazole-6-carbonitrile typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes:

- Reaction of 3-amino-5-methylindazole with cyanogen bromide: This reaction is conducted in the presence of a base like sodium hydroxide and an organic solvent such as acetonitrile at elevated temperatures.

- Use of N-tosylhydrazones and nitroaromatic compounds: Under nitrogen atmosphere, these components react in solvents like dimethylformamide to yield indazole derivatives .

Industrial production may utilize continuous flow reactors for enhanced efficiency and yield.

1H-Indazole-6-carbonitrile has potential applications in:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer and other diseases.

- Chemical Research: It can be used as a building block in synthesizing more complex indazole derivatives for various research purposes.

Studies have shown that 1H-indazole-6-carbonitrile interacts with several biological molecules, influencing enzymatic activity and cellular signaling pathways. Its ability to inhibit specific kinases suggests it could modulate important biochemical pathways involved in cell proliferation and survival . Further research into its interactions could provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1H-indazole-6-carbonitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-Amino-5-methyl-1H-indazole-6-carbonitrile | C₉H₈N₄ | 0.97 |

| 4-Methyl-1H-indazole-6-carbonitrile | C₉H₈N₄ | 0.97 |

| 6-Methyl-1H-indazole-4-carbonitrile | C₉H₈N₄ | 0.97 |

| 1H-Indazole-7-carbonitrile | C₈H₅N₃ | 0.92 |

| 3-Iodo-1H-indazole-6-carbonitrile | C₈H₄IN₃ | 0.91 |

These compounds exhibit varying degrees of similarity due to their structural features but may differ significantly in their biological activities and applications.

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant